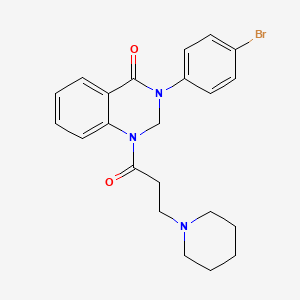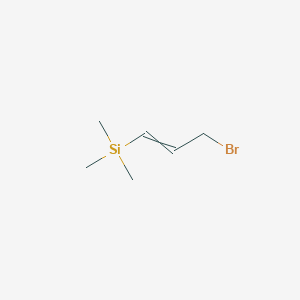
3-Bromo-1-trimethylsilylpropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-trimethylsilylpropene is an organosilicon compound with the molecular formula C6H11BrSi. It is known for its utility in organic synthesis, particularly as a propargylating agent. This compound is characterized by the presence of a bromine atom and a trimethylsilyl group attached to a propene backbone.
Preparation Methods
3-Bromo-1-trimethylsilylpropene can be synthesized through various methods. One common synthetic route involves the reaction of propargyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-1-trimethylsilylpropene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form various derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions to yield different products.
Common reagents used in these reactions include indium metal for selective reactions with α-keto esters, and bases like sodium hydride for substitution reactions. Major products formed from these reactions include tetrahydroisoquinoline-3-carboxylic acid derivatives and terminal conjugated enynes.
Scientific Research Applications
3-Bromo-1-trimethylsilylpropene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the alkylation of dianions of β-keto esters at the γ-carbon, and in the preparation of allenic alcohols and terminal conjugated enynes.
Biology and Medicine: The compound is employed in the synthesis of bioactive molecules, including potential pharmaceutical agents.
Industry: It is used in the production of advanced materials and intermediates for various chemical processes.
Mechanism of Action
The mechanism by which 3-Bromo-1-trimethylsilylpropene exerts its effects is primarily through its role as a propargylating agent. The trimethylsilyl group stabilizes the intermediate species formed during reactions, facilitating the formation of new bonds. The bromine atom acts as a leaving group, allowing for nucleophilic substitution reactions to occur efficiently.
Comparison with Similar Compounds
3-Bromo-1-trimethylsilylpropene can be compared with other similar compounds such as:
- 3-(Trimethylsilyl)propargyl bromide
- 1-Bromo-2-butyne
- Ethynyltrimethylsilane
These compounds share similar structural features, such as the presence of a trimethylsilyl group and a bromine atom. this compound is unique in its specific reactivity and applications, particularly in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C6H13BrSi |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
3-bromoprop-1-enyl(trimethyl)silane |
InChI |
InChI=1S/C6H13BrSi/c1-8(2,3)6-4-5-7/h4,6H,5H2,1-3H3 |
InChI Key |
CFABRZVNIPAMRX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


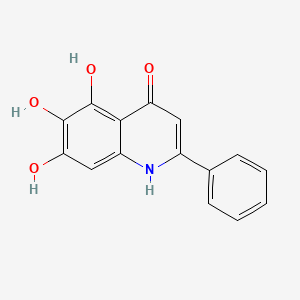

![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)
![3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13775523.png)

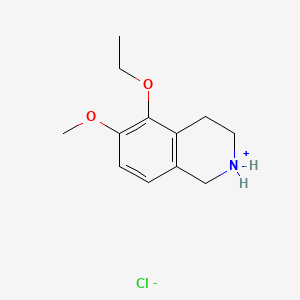

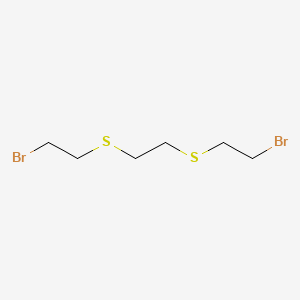
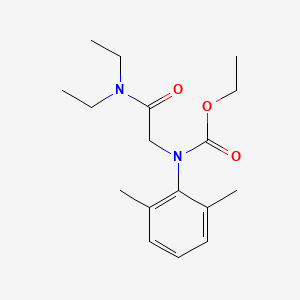
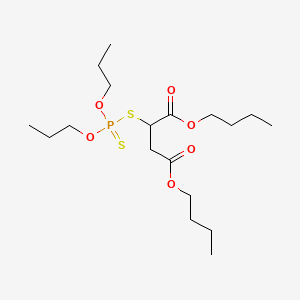
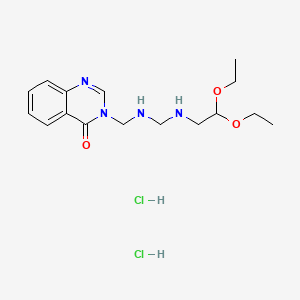
![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)
